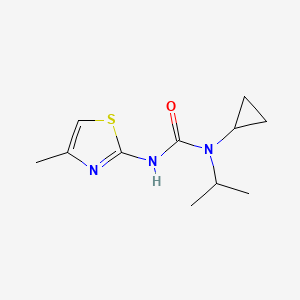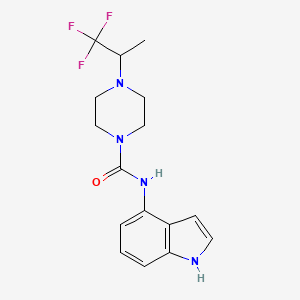
N-(1H-indol-4-yl)-4-(1,1,1-trifluoropropan-2-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-indol-4-yl)-4-(1,1,1-trifluoropropan-2-yl)piperazine-1-carboxamide, commonly known as TIPP, is a synthetic compound that belongs to the family of piperazine derivatives. TIPP has gained significant attention in the scientific community due to its potential use as a therapeutic agent for various diseases.
Wirkmechanismus
TIPP exerts its pharmacological effects by binding to the mu-opioid receptor, which is a G protein-coupled receptor that is involved in pain regulation. TIPP has been shown to have a high affinity for the mu-opioid receptor, which means that it can bind to the receptor with high specificity. Binding of TIPP to the mu-opioid receptor leads to the activation of downstream signaling pathways, which ultimately results in the pharmacological effects of TIPP.
Biochemical and Physiological Effects
The biochemical and physiological effects of TIPP are primarily mediated through its interaction with the mu-opioid receptor. TIPP has been shown to produce analgesic effects by reducing the perception of pain in animal models of neuropathic pain. TIPP has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in animal models of inflammation. Additionally, TIPP has been shown to have anti-tumor activity in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TIPP is its high specificity for the mu-opioid receptor, which means that it can produce pharmacological effects without affecting other receptors in the body. Additionally, TIPP has been shown to have low toxicity and can be administered in relatively high doses without causing adverse effects. However, one of the limitations of TIPP is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, TIPP has a relatively short half-life, which means that it may need to be administered frequently to maintain its pharmacological effects.
Zukünftige Richtungen
There are several future directions for the research and development of TIPP. One potential direction is the development of TIPP analogs that have improved solubility and pharmacokinetic properties. Additionally, further studies are needed to determine the efficacy of TIPP in animal models of various diseases, including cancer, neuropathic pain, and inflammation. Furthermore, studies are needed to determine the safety and efficacy of TIPP in human clinical trials. Overall, TIPP has significant potential as a therapeutic agent for various diseases, and further research is needed to fully understand its pharmacological effects and potential clinical applications.
Synthesemethoden
The synthesis of TIPP involves the reaction of 1-(1H-indol-4-yl)piperazine with 1,1,1-trifluoro-2-iodopropane in the presence of a palladium catalyst. The resulting product is then treated with carboxylic acid to obtain TIPP. The synthesis of TIPP is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
TIPP has been extensively studied for its potential use as a therapeutic agent for various diseases, including cancer, neuropathic pain, and inflammation. Studies have shown that TIPP exhibits anti-tumor activity in various cancer cell lines, including breast, prostate, and colon cancer cells. TIPP has also been shown to have analgesic effects in animal models of neuropathic pain and anti-inflammatory effects in animal models of inflammation.
Eigenschaften
IUPAC Name |
N-(1H-indol-4-yl)-4-(1,1,1-trifluoropropan-2-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O/c1-11(16(17,18)19)22-7-9-23(10-8-22)15(24)21-14-4-2-3-13-12(14)5-6-20-13/h2-6,11,20H,7-10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAXMYXWXHOXGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)N1CCN(CC1)C(=O)NC2=CC=CC3=C2C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

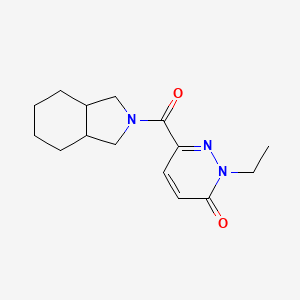
![N-[1-[(1-ethylcyclopropyl)methylamino]-1-oxo-3-phenylpropan-2-yl]furan-2-carboxamide](/img/structure/B7584211.png)
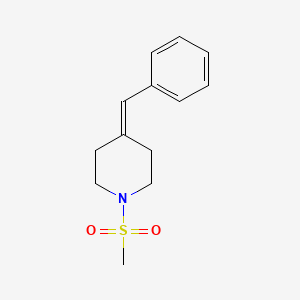
![13-(Cyclopropylmethyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7584217.png)
![3-(Cyclopropylmethyl)-2-(1-methylimidazol-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7584220.png)
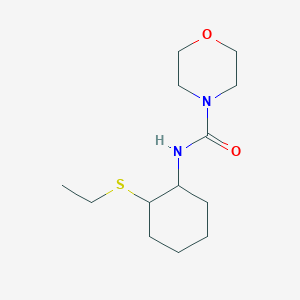

![(1-Methylimidazol-2-yl)-[3-[(2-methylphenyl)methyl]azetidin-1-yl]methanone](/img/structure/B7584242.png)
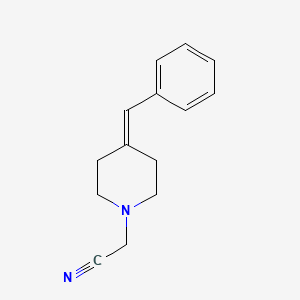
![5-[(4-Benzylidenepiperidin-1-yl)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7584252.png)
![2-[(4-Benzylidenepiperidin-1-yl)methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7584253.png)
![(1-Methylpyrrol-2-yl)-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]methanone](/img/structure/B7584259.png)
